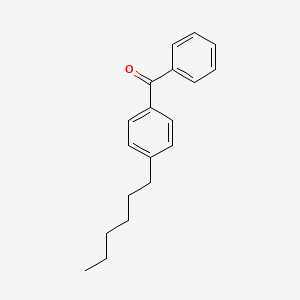
2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring compound found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, cosmetic, and pharmaceutical industries .
准备方法
Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out under reflux conditions, followed by acidification to yield ferulic acid .
Industrial Production Methods: Industrial production of ferulic acid often involves the extraction from plant materials. For example, rice bran is a significant source of ferulic acid. The extraction process typically includes alkaline hydrolysis, followed by acid precipitation and purification steps to isolate the compound .
化学反应分析
Types of Reactions: Ferulic acid undergoes various chemical reactions, including:
Oxidation: Ferulic acid can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroferulic acid.
Esterification: Ferulic acid can react with alcohols to form esters.
Decarboxylation: Under certain conditions, ferulic acid can undergo decarboxylation to form 4-vinylguaiacol
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Esterification: Acidic catalysts such as sulfuric acid are used in esterification reactions.
Decarboxylation: High temperatures and acidic or basic conditions can facilitate decarboxylation
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroferulic acid.
Esterification: Ferulic acid esters.
Decarboxylation: 4-vinylguaiacol
科学研究应用
Ferulic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: Ferulic acid is studied for its role in plant cell wall structure and function.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Ferulic acid is used in the food industry as a preservative and in the cosmetic industry for its skin-protective effects
作用机制
Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, ferulic acid can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
相似化合物的比较
- Caffeic acid
- p-Coumaric acid
- Sinapic acid
属性
CAS 编号 |
63035-29-0 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC 名称 |
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-5,11-12H,1H3,(H,13,14) |
InChI 键 |
LVXPBVUWWHAFEP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


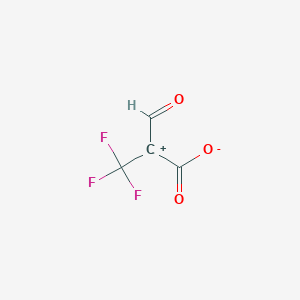
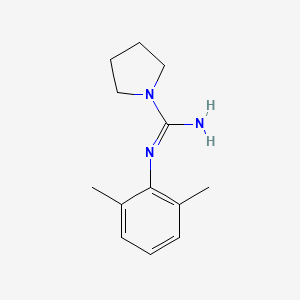
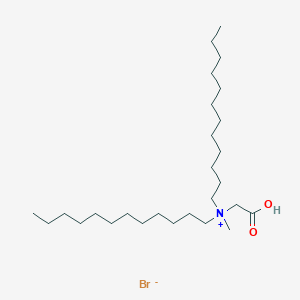
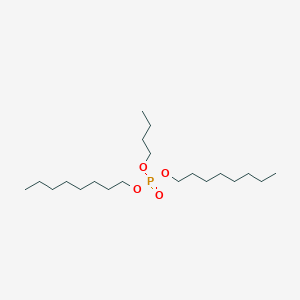
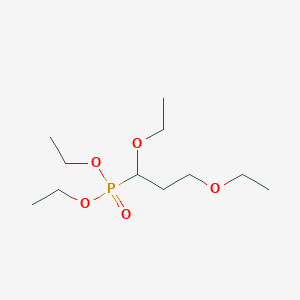
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
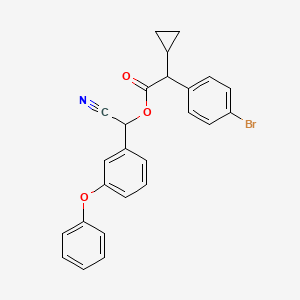
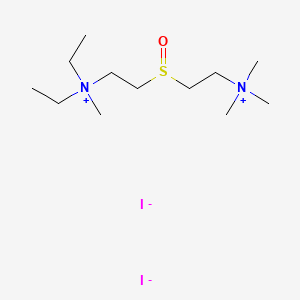
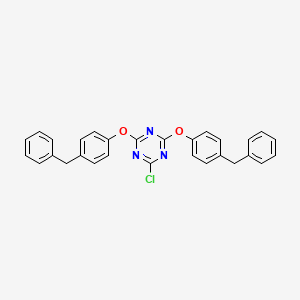
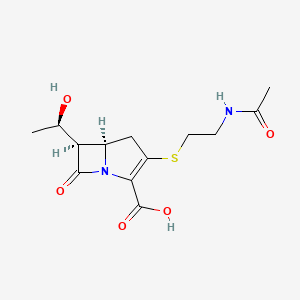
![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
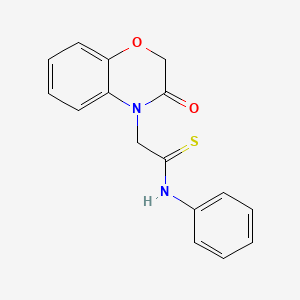
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
